(6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid
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Overview
Description
(6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an amino group and a methoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The amino and methoxycarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water . The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C.
Major Products Formed
The major products formed from the reactions of this compound include various boronic esters, boronic anhydrides, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
(6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules . The compound can also participate in various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: This compound lacks the amino and methoxycarbonyl groups but shares the boronic acid and pyridine core structure.
5-Methoxy-3-pyridineboronic acid pinacol ester: This compound has a similar structure but with a pinacol ester group instead of the amino and methoxycarbonyl groups.
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid: This compound is similar but lacks the amino group.
Uniqueness
The presence of both the amino and methoxycarbonyl groups in (6-Amino-5-(methoxycarbonyl)pyridin-3-yl)boronic acid provides unique reactivity and selectivity in chemical reactions. These functional groups enhance the compound’s ability to participate in a wide range of synthetic transformations and biological interactions, making it a versatile and valuable reagent in various fields of research.
Properties
Molecular Formula |
C7H9BN2O4 |
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Molecular Weight |
195.97 g/mol |
IUPAC Name |
(6-amino-5-methoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O4/c1-14-7(11)5-2-4(8(12)13)3-10-6(5)9/h2-3,12-13H,1H3,(H2,9,10) |
InChI Key |
JALKUZIAQLBYCY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)C(=O)OC)(O)O |
Origin of Product |
United States |
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